molecular formula C29H25N3O3S2 B12015396 N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12015396
M. Wt: 527.7 g/mol
InChI Key: JJLZYERZLFBSSU-QPLCGJKRSA-N
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Description

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a phenylacetamide group, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a phenylethylamine derivative with carbon disulfide and an appropriate aldehyde under basic conditions to form the thiazolidinone ring.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the indole and thiazolidinone intermediates with the 3,4-dimethylphenylacetamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
  • **this compound analogs with different substituents on the phenyl ring or indole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C29H25N3O3S2/c1-18-12-13-21(16-19(18)2)30-24(33)17-32-23-11-7-6-10-22(23)25(27(32)34)26-28(35)31(29(36)37-26)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,30,33)/b26-25-

InChI Key

JJLZYERZLFBSSU-QPLCGJKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O)C

Origin of Product

United States

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